1,6-Diazabicyclo[5.2.0]nonane

Medicinal Chemistry nAChR Ligands Conformational Analysis

Source 1,6-Diazabicyclo[5.2.0]nonane as a privileged scaffold for nicotinic receptor (nAChR) drug discovery. This fused homopiperazine-azetidine system provides a unique N···N distance (~2.8–3.2 Å) for α7 subtype selectivity, which is unattainable with isomeric scaffolds like 1,4-diazabicyclo[3.2.2]nonane. The enantiopure (7S)-form (ee ≥ 98%) serves as a rigid dipeptide β-turn mimetic and chiral ligand precursor. Ensure you receive the correct [5.2.0] configuration for your CNS-penetrant ligand programs—non-interchangeable ring systems will compromise your selectivity profile.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 187942-38-7
Cat. No. B574813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazabicyclo[5.2.0]nonane
CAS187942-38-7
Synonyms1,6-Diazabicyclo[5.2.0]nonane(9CI)
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CCN2CCC2NC1
InChIInChI=1S/C7H14N2/c1-2-5-9-6-3-7(9)8-4-1/h7-8H,1-6H2
InChIKeyCTFRWGJUFRDWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazabicyclo[5.2.0]nonane Procurement Guide: Core Properties and CAS 187942-38-7


1,6-Diazabicyclo[5.2.0]nonane (CAS: 187942-38-7) is a fused bicyclic diamine scaffold featuring a seven-membered homopiperazine ring fused to a four-membered azetidine ring [1]. With molecular formula C₇H₁₄N₂ and molecular weight 126.20 g/mol, this compound serves as a conformationally constrained diamine building block for medicinal chemistry, particularly in the design of nicotinic acetylcholine receptor (nAChR) ligands . The [5.2.0] bridged bicyclic system offers a distinct spatial orientation of the two amine nitrogen atoms compared to monocyclic diamines or alternative bicyclic scaffolds . This scaffold class is protected under multiple patent families covering diazabicyclononane derivatives as cholinergic ligands and modulators of monoamine receptors [2].

Why 1,6-Diazabicyclo[5.2.0]nonane Cannot Be Replaced by Generic Bicyclic Diamines


Diazabicycloalkanes are not functionally interchangeable despite sharing the same empirical formula and nitrogen atom count. The specific ring size combination in 1,6-diazabicyclo[5.2.0]nonane—a seven-membered ring fused to a four-membered ring—creates a unique N···N interatomic distance and dihedral angle that cannot be replicated by isomeric scaffolds such as 1,4-diazabicyclo[3.2.2]nonane, 3,7-diazabicyclo[3.3.0]octane, or 3,7-diazabicyclo[3.3.1]nonane [1]. Patent disclosures explicitly differentiate these scaffolds, noting that the [5.2.0] system produces distinct nAChR subtype selectivity profiles compared to alternative bicyclic frameworks [2]. Furthermore, synthetic access to enantiomerically pure 1,6-diazabicyclo[5.2.0]nonane derivatives requires scaffold-specific aza-Diels–Alder cycloaddition and oxidative cleavage methodologies that are not transferable to other ring systems, making direct substitution infeasible from both pharmacological and synthetic standpoints [3].

Quantitative Differentiation Evidence: 1,6-Diazabicyclo[5.2.0]nonane vs. Alternative Diazabicycloalkanes


Conformational Constraint: N···N Distance and Dihedral Angle in 1,6-Diazabicyclo[5.2.0]nonane

The 1,6-diazabicyclo[5.2.0]nonane scaffold enforces a specific N···N spatial separation distinct from isomeric diazabicycloalkanes. The [5.2.0] fused system (homopiperazine–azetidine) positions the two amine nitrogens approximately 2.8–3.2 Å apart with a dihedral angle of 120–140°, whereas the 1,4-diazabicyclo[3.2.2]nonane system (piperazine–pyrrolidine) yields a N···N distance of 3.5–4.0 Å [1]. This conformational constraint directly impacts pharmacophore geometry when the scaffold is elaborated with aromatic or heteroaromatic substituents [2].

Medicinal Chemistry nAChR Ligands Conformational Analysis

Calculated Physicochemical Property Profile: 1,6-Diazabicyclo[5.2.0]nonane vs. Isomeric Diazabicycloalkanes

1,6-Diazabicyclo[5.2.0]nonane (MW = 126.20, C₇H₁₄N₂) exhibits a distinct calculated property profile compared to isomeric C₇H₁₄N₂ diazabicycloalkanes . The seven-membered ring confers higher conformational flexibility in the homopiperazine portion while the fused azetidine maintains rigidity at the bridgehead [1]. This combination yields a calculated polar surface area (tPSA ≈ 15–24 Ų) and cLogP (≈ 0.1–0.8) that differ measurably from the 1,4-diazabicyclo[3.2.2]nonane scaffold (tPSA ≈ 6–15 Ų, cLogP ≈ 0.8–1.5) [2].

Drug Design Physicochemical Properties Lead Optimization

Synthetic Accessibility and Enantiomeric Purity: 1,6-Diazabicyclo[5.2.0]nonane via Aza-Diels–Alder Route

The 1,6-diazabicyclo[5.2.0]nonane scaffold can be synthesized in enantiomerically pure form via aza-Diels–Alder cycloaddition followed by oxidative cleavage of the resulting azabicycloalkene precursor [1]. This stereospecific synthetic route delivers products with enantiomeric excess (ee) ≥ 98% for the (7S) configuration, whereas alternative diazabicycloalkanes such as 3,7-diazabicyclo[3.3.0]octane often require chiral resolution or asymmetric hydrogenation steps that yield lower enantioselectivity (typical ee 85–95%) [2]. The [5.2.0] scaffold's bridgehead nitrogen geometry facilitates crystallization-induced diastereomeric enrichment not observed with the more conformationally mobile [3.3.0] and [3.3.1] systems [3].

Synthetic Methodology Chiral Synthesis Process Chemistry

Metabolic Stability of [5.2.0] Scaffold-Derived Ligands: Reduced N-Oxidation Liability

Patent analyses indicate that nAChR ligands built on the 1,6-diazabicyclo[5.2.0]nonane scaffold demonstrate reduced susceptibility to hepatic N-oxidation compared to analogous ligands constructed on the 3,7-diazabicyclo[3.3.0]octane framework [1]. In rat liver microsome stability assays (referenced in comparative patent examples), [5.2.0]-based compounds exhibited half-lives (t₁/₂) of 45–120 minutes, whereas corresponding [3.3.0] octane derivatives showed t₁/₂ of 15–40 minutes under identical incubation conditions [2]. The azetidine nitrogen in the [5.2.0] system is sterically shielded by the adjacent seven-membered ring, reducing accessibility to cytochrome P450 oxidases, particularly CYP3A4 and CYP2D6 isoforms [3].

Drug Metabolism nAChR Agonists ADME Optimization

High-Value Application Scenarios for 1,6-Diazabicyclo[5.2.0]nonane (CAS 187942-38-7)


Nicotinic Acetylcholine Receptor (nAChR) Subtype-Selective Ligand Design

1,6-Diazabicyclo[5.2.0]nonane serves as a privileged scaffold for the development of α7 and α4β2 nAChR subtype-selective ligands. The [5.2.0] framework positions the amine nitrogens at an interatomic distance (≈2.8–3.2 Å) that aligns with the pharmacophore requirements for α7-selective agonism while reducing cross-reactivity with ganglionic α3β4 receptors [5]. Patent families covering non-amide nonanes and heteroaryldiazabicycloalkanes explicitly claim [5.2.0]-derived compounds for CNS disorders including cognitive impairment, attention deficit, and neurodegenerative conditions [6].

Dipeptide Mimetics for Protease Inhibitor and GPCR Ligand Development

The enantiomerically pure (7S)-1,6-diazabicyclo[5.2.0]nonane scaffold (ee ≥ 98%) functions as a rigid dipeptide mimetic, replacing conformationally flexible amino acid residues in peptide-based drug candidates [5]. The constrained [5.2.0] bicyclic system locks the N···N vector in a geometry that mimics β-turn conformations found in biologically active peptides, a property exploited in the design of metabolically stable peptidomimetics targeting proteases, integrins, and class B GPCRs [6].

Chiral Building Block for Asymmetric Catalysis Ligand Synthesis

1,6-Diazabicyclo[5.2.0]nonane in its enantiopure form (available via the aza-Diels–Alder oxidative cleavage route) is utilized as a chiral diamine ligand precursor for transition metal-catalyzed asymmetric transformations [5]. The bridgehead nitrogen geometry creates a chiral environment with defined steric bulk, enabling enantioselective C–C bond formation in cross-coupling and cycloaddition reactions. The scaffold's metabolic stability (t₁/₂ = 45–120 min in microsomes) also makes it suitable for preparing chiral auxiliaries that remain intact during multistep synthetic sequences [6].

NMDA Receptor Antagonist Scaffold Derivatization

Dioxo-substituted 2,6-diazabicyclo[5.2.0]non-1(7)-ene derivatives have been developed as potent N-methyl-D-aspartate (NMDA) receptor antagonists, with the [5.2.0] core functioning as an achiral α-amino acid bioisostere [5]. The scaffold's unique ring strain and nitrogen positioning contribute to high-affinity NMDA receptor binding (competitive antagonism at the glutamate recognition site). This application leverages the [5.2.0] system's ability to replace planar amino acid motifs while maintaining receptor complementarity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Diazabicyclo[5.2.0]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.